molecular formula C11H15ClN2O B1458560 2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride CAS No. 15190-19-9

2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride

Cat. No. B1458560
CAS RN: 15190-19-9
M. Wt: 226.7 g/mol
InChI Key: YHVYSEOEKSHHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride (DMA-MPH-HCl) is an organic compound that has a wide range of applications in synthetic and analytical chemistry. It is used as a reagent in a variety of reactions, including the synthesis of pharmaceuticals, natural products, and other compounds. It is also used as a starting material in the synthesis of a variety of compounds. DMA-MPH-HCl is a versatile compound that has been used in a variety of scientific research applications, such as drug development, biochemistry, and physiology.

Scientific Research Applications

Clinical Evaluation

A clinical study on a related compound, 3-dimethylamino-1,1,2-tris (4-methoxyphenyl)-1-propene hydrochloride, showed no significant change in either trinitrin consumption or exercise tolerance tests in patients with angina pectoris (Sandler, 1960).

Photochemical Preparation

Research on 2-(4-N,N-dimethylaminophenyl) heterocycles, closely related to the chemical , indicates efficient photolysis in acetonitrile in the presence of furan, pyrrole, thiophene, and their derivatives (Guizzardi et al., 2000).

Synthesis of Aryl- and Alkylanilines

Studies involving 4-chloro-N,N-dimethylaniline, similar to the specified chemical, show its dehalogenation and formation of various compounds when irradiated in acetonitrile, illustrating its potential in chemical synthesis (Fagnoni et al., 1999).

Chemical Modification Effects

Research on oligo [4-(methoxyphenyl) acetonitrile] (OMPA) and its modification with dimethylformamide dimethyl acetal (DMF-DMA) highlights the impact of chemical grafting on the photo-physical and electronic properties of the synthesized oligomer, which is relevant to understanding similar compounds (Chemek et al., 2021).

Kinetic Sonication Effects

A study investigating the hydrolysis of 4-methoxyphenyl dichloroacetate in acetonitrile-water mixtures showed significant kinetic sonication effects, which may have implications for reactions involving similar compounds (Tuulmets et al., 2014).

properties

IUPAC Name

2-(dimethylamino)-2-(4-methoxyphenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-13(2)11(8-12)9-4-6-10(14-3)7-5-9;/h4-7,11H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVYSEOEKSHHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CC=C(C=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride
Reactant of Route 4
2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.